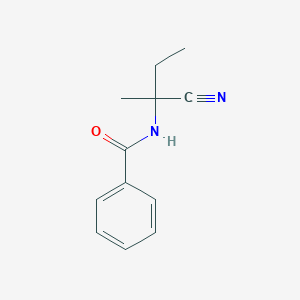

N-(1-Cyano-1-methylpropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanobutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDKNFBSPFTZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Cyano 1 Methylpropyl Benzamide and Analogous Structures

Classical Amidation Reactions for Benzamide (B126) Core Formation

A principal approach to synthesizing N-(1-Cyano-1-methylpropyl)benzamide involves the formation of the amide bond between a pre-formed α-aminonitrile and a benzoic acid derivative. This strategy isolates the construction of the benzamide moiety as a distinct step.

Acylation of Amines with Benzoyl Halides and Activated Carboxylic Acid Derivatives

A direct and common method for forming the benzamide is the acylation of the precursor amine, 2-amino-2-methylbutanenitrile (B1286433), with a reactive benzoyl derivative. google.com Benzoyl chloride is a frequently used acylating agent for this transformation. The reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated as a byproduct. google.com This acid-scavenging base is crucial for driving the reaction to completion and preventing the protonation of the starting amine.

The reaction conditions are often controlled to manage the exothermic nature of the acylation. For instance, maintaining a low temperature, such as 0-5°C, is a common practice. The choice of solvent and base is critical for optimizing the yield and purity of the final product.

A patent describes the synthesis of a similar N-acylaminonitrile where 2-amino-2-methylbutanenitrile in dichloromethane (B109758) is treated with an acyl chloride (pentanoyl chloride) in the presence of triethylamine. The reaction proceeds at a controlled temperature of 10°C to 25°C, leading to the precipitation of triethylammonium (B8662869) chloride and the formation of the desired amide. google.com This general procedure is directly applicable to the synthesis of this compound using benzoyl chloride.

| Amine Precursor | Acylating Agent | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 2-amino-2-methylbutanenitrile | Benzoyl chloride | Triethylamine | Dichloromethane | 0-5°C to control exotherm | |

| 2-amino-2-methylbutanenitrile | Pentanoyl chloride | Triethylamine | Dichloromethane | 10-25°C, dropwise addition | google.com |

| 2-amino-2-phenylpropanenitrile | Pentanoyl chloride | Triethylamine | Dichloromethane | 12-23°C, dropwise addition | google.com |

Peptide Coupling Reagent Strategies for Amide Bond Formation

As an alternative to the often harsh conditions of acyl halides, peptide coupling reagents offer a milder method for amide bond formation. researchgate.netiris-biotech.de These reagents are designed to activate the carboxylic acid (benzoic acid in this case) to facilitate its reaction with an amine (2-amino-2-methylbutanenitrile). uniurb.itlibretexts.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts like PyBOP and uronium salts like HATU. researchgate.netarkat-usa.orggoogle.com

The fundamental mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea for carbodiimides. google.com This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing the coupling agent byproduct (e.g., dicyclohexylurea), which can often be removed by filtration. iris-biotech.delibretexts.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt are frequently used in conjunction with these reagents to suppress side reactions and reduce racemization, although racemization is not a concern for the achiral target compound. uniurb.itarkat-usa.org The use of HATU, for example, is known to be effective for sterically hindered amide bond formations. arkat-usa.org

Introduction of the Cyano Moiety and α-Aminonitrile Architecture

An alternative synthetic paradigm involves constructing the α-aminonitrile framework in the presence of the acyl group, or acylating an intermediate formed during the process. This approach is centered around variations of the Strecker reaction.

Strecker Reaction Variants for N-Acylated α-Aminonitriles

The classical Strecker synthesis involves the three-component condensation of a carbonyl compound, an amine, and a cyanide source. wikipedia.orgorganic-chemistry.org To produce N-acylated α-aminonitriles, this reaction can be adapted by using an amide instead of an amine as a condensation partner. acs.orgnih.gov However, the use of amides presents challenges due to their lower nucleophilicity and the higher energy of the resulting N-acylimine intermediate compared to a standard imine. acs.org

A direct, one-pot approach would involve the condensation of 2-butanone (B6335102) (the ketone precursor), benzamide, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). d-nb.info Various catalysts, including Lewis acids, can be employed to facilitate this three-component reaction. d-nb.infoorganic-chemistry.org For instance, catalysts like InCl₃, BiBr₃, or various palladium complexes have been shown to promote Strecker-type reactions. nih.govorganic-chemistry.org

However, research indicates that direct condensation approaches involving amides can be low-yielding. acs.org The equilibrium often does not favor the formation of the necessary N-acylimine intermediate in sufficient concentration for efficient cyanide addition. acs.org

To overcome the challenges of direct condensation, a two-step approach involving the formation and trapping of a stabilized N-acylimine intermediate is often more effective. acs.orgnih.gov N-acylimines can be generated and stabilized in situ using reagents like p-tolylsulfinic acid or its sodium salt. acs.orgnih.gov

In this methodology, the carbonyl compound (2-butanone) reacts with an amide (benzamide) and a sulfinate salt (e.g., sodium 4-tosylsulfinate) in an acidic medium (e.g., formic acid) to form a stable α-amido sulfone. acs.orgnih.gov This sulfone acts as a stable precursor to the N-acylimine. In a subsequent, separate step, the α-amido sulfone is treated with a cyanide source. The sulfone equilibrates with the N-acylimine, which is then trapped by the cyanide anion to yield the final N-acylated α-aminonitrile. nih.gov

Studies have shown that this sequential approach provides more reliable and reproducible yields compared to direct condensation. acs.org The choice of cyanide source is critical in the second step; potassium cyanide (KCN) has been found to be highly effective across a range of solvents, whereas trimethylsilyl cyanide (TMSCN) was observed to be unreactive under similar conditions for certain substrates. nih.gov

| Strategy | Key Reagents | Intermediate | Key Findings | Reference |

|---|---|---|---|---|

| Direct Condensation | Ketone, Amide, Cyanide Source (e.g., TMSCN), Catalyst | N-Acylimine (transient) | Generally low reactivity and yields due to unfavorable N-acylimine formation. | acs.org |

| N-Acylimine Stabilization (Two-Step) | 1. Ketone, Amide, Sulfinic Acid/Salt 2. Cyanide Source (e.g., KCN) | α-Amido sulfone | More efficient and reliable. KCN is an effective cyanide source for the second step. | acs.orgnih.gov |

This two-step, stabilization-based strategy represents a robust and versatile method for accessing N-acylated α-aminonitriles derived from ketones, including this compound.

Catalytic Systems and Optimization of Reaction Parameters (e.g., Role of Cyanide Source and Solvents)

The efficiency and selectivity of N-acyl-α-aminonitrile synthesis are highly dependent on the chosen catalytic system and reaction parameters. Research has focused on optimizing these factors to improve yields and expand the substrate scope.

Catalytic Systems:

A variety of catalysts have been explored for the synthesis of N-acyl-α-aminonitriles. These can be broadly categorized as:

Lewis Acids: Catalysts such as Cu(OTf)₂, InCl₃, and BiBr₃ have been investigated for their ability to activate the imine intermediate towards nucleophilic attack by cyanide. nih.govacs.org

Organocatalysts: Thiourea-based catalysts, like the Schreiner catalyst, have been shown to be effective in promoting the one-pot, three-component acyl-Strecker reaction. organic-chemistry.org Chiral phosphoric acid catalysts and cinchona alkaloid-derived phase-transfer catalysts have also been employed to achieve enantioselective synthesis. google.comresearchgate.net

Metal-based Catalysts: Ruthenium(III) chloride has been used to catalyze the oxidative cyanation of tertiary amines. organic-chemistry.org Copper(II) acetate (B1210297) is effective for the dehydration of α-amido oximes to the corresponding nitriles. nih.gov

Heterogeneous Catalysts: Montmorillonite KSF clay has been utilized as a solid acid catalyst for the one-pot synthesis of α-aminonitriles, offering the advantage of easy recovery and recycling. organic-chemistry.org

Optimization of Reaction Parameters:

The choice of cyanide source and solvent plays a critical role in the outcome of the reaction.

Cyanide Source: While traditional sources like hydrogen cyanide (HCN), potassium cyanide (KCN), and sodium cyanide (NaCN) are effective, their high toxicity has prompted the exploration of safer alternatives. organic-chemistry.orgorganic-chemistry.orgcabidigitallibrary.org Trimethylsilyl cyanide (TMSCN) is a widely used, less toxic alternative that is highly soluble in organic solvents. nih.govcabidigitallibrary.orgd-nb.info Other sources include acetone (B3395972) cyanohydrin and acyl cyanides, which can be generated in situ. organic-chemistry.orgcabidigitallibrary.org Studies have shown that the choice of cyanide source can significantly impact reaction yields, with KCN sometimes proving superior to TMSCN under specific conditions. nih.gov

Solvents: The solvent can influence reaction rates and yields. A range of solvents has been investigated, including aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as less polar solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), and toluene. acs.org In some cases, solvent-free conditions have been shown to be highly effective, offering environmental benefits. d-nb.infonih.gov Water has also been successfully employed as a solvent, particularly in conjunction with catalysts like β-cyclodextrin or indium powder, promoting a "green" synthetic approach. organic-chemistry.orgnih.gov

Optimization studies often involve screening various combinations of catalysts, cyanide sources, and solvents to identify the ideal conditions for a specific substrate. For instance, in the synthesis of N-acylated α-aminonitriles via a telescoped reaction, a protocol using KCN as the cyanide source without an additional catalyst was found to be optimal, demonstrating broad solvent tolerability. nih.gov

| Catalyst | Cyanide Source | Solvent | Key Findings | Reference |

| Schreiner thiourea (B124793) catalyst | Acyl cyanides | Not specified | High yields for both aromatic and aliphatic aldehydes and amines in a one-pot reaction. | organic-chemistry.org |

| KCN (no catalyst) | KCN | Various (e.g., THF, DMF) | Optimal for the second step of a telescoped synthesis, showing broad solvent tolerability. | nih.gov |

| Montmorillonite KSF clay | TMSCN | Not specified (likely solvent-free) | Excellent yields for the synthesis of α-aminonitriles from aldehydes and amines. | organic-chemistry.org |

| Indium powder | TMSCN | Water | Efficient and environmentally benign synthesis of α-aminonitriles. | nih.gov |

| Triphenylphosphine dibromide | TMSCN | Solvent-free | Highly efficient one-pot, three-component synthesis of α-aminonitriles. | d-nb.info |

Cyanation of Imines and Related Electrophiles

The cyanation of imines or imine-like intermediates is a cornerstone of N-acyl-α-aminonitrile synthesis, forming the basis of the Strecker reaction and its variants. google.comorganic-chemistry.org This transformation involves the nucleophilic addition of a cyanide anion to the electrophilic carbon of the C=N double bond.

The imine can be pre-formed or, more commonly, generated in situ from the condensation of an aldehyde or ketone with an amine or amide. organic-chemistry.orgd-nb.info In the context of synthesizing this compound, this would involve the reaction of 2-butanone with benzamide, followed by the addition of a cyanide source.

A significant body of research has been dedicated to developing catalytic and stereoselective methods for imine cyanation. organic-chemistry.org For example, highly enantioselective cyanation of imines has been achieved using titanium-based catalysts in combination with chiral ligands. organic-chemistry.org Electrochemical methods have also emerged as a novel approach for the direct cyanation of imine derivatives, using acetonitrile (B52724) as a non-toxic cyanide source. researchgate.net

The reactivity of the imine electrophile can be enhanced by various catalysts. Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the imine carbon. nih.gov Similarly, Brønsted acids can protonate the imine, activating it for nucleophilic attack. cabidigitallibrary.org

Dehydration Reactions of α-Amido Oximes

An alternative pathway to N-acyl-α-aminonitriles involves the dehydration of α-amido oximes. wikipedia.org This method avoids the direct use of toxic cyanide reagents in the final step. The α-amido oxime precursors can be synthesized from the corresponding α-amido aldehydes.

Copper(II) acetate has been identified as an effective catalyst for the dehydration of N-acyl α-amino aldoximes to the corresponding nitriles. nih.gov This reaction is particularly relevant for the synthesis of chiral N-acyl α-amino nitriles, which are substructures in several pharmaceutical compounds. nih.gov The optimization of this reaction has focused on suppressing the formation of amide by-products, which can be achieved by using a more electrophilic nitrile as a co-substrate and water acceptor, such as trichloroacetonitrile. nih.gov

Other dehydrating agents that have been successfully employed for the conversion of oximes to nitriles include acid anhydrides. wikipedia.org Burgess-type reagents, which can be generated in situ, have also been shown to be effective for the dehydration of both amides and aldoximes to nitriles. researchgate.net

Synthesis via Nitrile Hydrolysis and Functionalization

While the primary focus is often on the formation of the nitrile group, functionalization of a pre-existing nitrile can also be a viable synthetic route. For instance, this compound has been used as a starting material for further transformations. google.com The hydrolysis of the nitrile group can lead to the corresponding carboxylic acid or amide. google.com

Conversely, one could envision a retrosynthetic approach where a precursor molecule containing a different functional group is converted to the nitrile. However, the direct formation of the N-acyl-α-aminonitrile structure through methods like the acyl-Strecker reaction is generally more convergent and atom-economical.

A related strategy involves the partial hydrolysis of a dinitrile or the functionalization of a molecule already containing the benzamide moiety. For example, a process has been described where N-(1-cyano-1,2-dimethylpropyl)benzamide is reacted with concentrated sulfuric acid in glacial acetic acid, leading to a cyclized oxazolone (B7731731) product. google.com This highlights the reactivity of the N-acyl-α-aminonitrile scaffold under acidic conditions.

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The development of chemo-, regio-, and stereoselective methods for the synthesis of N-acyl-α-aminonitriles is crucial for accessing specific isomers and enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Chemoselectivity: This is particularly important in multicomponent reactions where several reactive functional groups are present. For example, in the synthesis from amides, the reaction conditions must be chosen to favor the formation of the desired N-acyl-α-aminonitrile over potential side products. The use of specific catalysts can help to control the chemoselectivity of the reaction.

Regioselectivity: In cases where an unsymmetrical ketone is used as a starting material, the addition of the cyanide can potentially occur at two different positions. The regioselectivity of the reaction can be influenced by steric and electronic factors, as well as the choice of catalyst. For instance, in the α-cyanation of unprotected alicyclic amines, regioselective α'-cyanation can be achieved even if the C-H bonds at that site are less activated. nih.gov

Stereoselectivity: The synthesis of chiral N-acyl-α-aminonitriles is a major focus of research. This can be achieved through several strategies:

Use of Chiral Catalysts: As mentioned previously, chiral Lewis acids, organocatalysts, and transition metal complexes can be used to induce enantioselectivity in the cyanation step. google.comresearchgate.netmdpi.com For example, chiral thiourea catalysts have been combined with iridium catalysis for the direct enantioselective reductive cyanation of secondary amides. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate, which directs the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.

Kinetic Resolution: Enzymes, such as lipases, have been used for the kinetic resolution of racemic α-aminonitriles. nih.gov These enzymes can selectively acylate one enantiomer, allowing for the separation of the two. Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can provide high yields of a single enantiomer. nih.gov

The following table summarizes some of the stereoselective methods developed for the synthesis of related α-aminonitrile structures.

| Method | Catalyst/Enzyme | Key Features | Reference |

| Asymmetric Strecker Reaction | Chiral 1,2,3-triazolium ion | Highly efficient and enantioselective cyanide addition to ketoimines. | researchgate.net |

| Reductive Cyanation | Iridium/chiral thiourea | Direct enantioselective synthesis of enantioenriched chiral α-aminonitriles from secondary amides. | researchgate.net |

| Dynamic Kinetic Resolution | Novozyme 435 (lipase) | Efficient transformation of 1-cyano-1,2,3,4-tetrahydroisoquinolines to the corresponding amides with excellent yield and enantiopurity. | nih.gov |

| Asymmetric Addition to N-acylpyrroles | Cinchona alkaloid-derived phase-transfer catalyst | Highly chemo-, regio-, diastereo-, and enantioselective umpolung additions. | researchgate.net |

Chemical Reactivity and Transformation Pathways of N 1 Cyano 1 Methylpropyl Benzamide

Reactions Involving the Amide Functional Group

The benzamide (B126) portion of the molecule contains a secondary amide, which exhibits characteristic reactivity such as hydrolysis, substitution on the nitrogen atom, and reduction of the carbonyl group.

Hydrolytic Cleavage Under Acidic and Basic Conditions

The amide bond is generally stable, yet it can be cleaved under acidic or basic conditions to yield a carboxylic acid and an amine. researchgate.net For N-(1-Cyano-1-methylpropyl)benzamide, this reaction involves the cleavage of the bond between the benzoyl group and the nitrogen atom.

Under acidic conditions, the mechanism typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.org Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and form the carboxylic acid. The amine is protonated under the acidic conditions, driving the reaction to completion. acs.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. researchgate.net The resulting tetrahedral intermediate then expels the amide anion, which is a very strong base. This anion subsequently deprotonates the newly formed carboxylic acid, forming a carboxylate salt and the neutral amine, making the reaction essentially irreversible. researchgate.net

While the hydrolysis of the amide bond in this compound is mechanistically feasible, research often focuses on the reactivity of the cyano group. For instance, harsh acidic conditions (refluxing HCl/H₂O) have been shown to hydrolyze the cyano group to a carboxylic acid. organic-chemistry.org Studies on related N-acylated amino acid amides have shown that the amide bond can be surprisingly unstable to hydrolysis under mild acidic conditions (e.g., trifluoroacetic acid/water), with the reaction rate influenced by the electronic properties of the remote N-acyl group. nih.gov

| Reaction | Conditions | Products | Notes |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₃O⁺), Heat | Benzoic acid, 2-Amino-2-methylbutanenitrile (B1286433) | General mechanism involves protonation of the carbonyl, followed by nucleophilic attack by water. researchgate.netacs.org |

| Base-Promoted Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Sodium benzoate, 2-Amino-2-methylbutanenitrile | General mechanism involves nucleophilic attack by hydroxide, followed by elimination of the amide anion. researchgate.net |

N-Alkylation and N-Acylation Reactions

Modification of the amide group via N-alkylation or N-acylation is a common synthetic transformation. However, for this compound, direct substitution on the amide nitrogen is challenging. The presence of the sterically demanding tertiary α-cyanoalkyl group (1-cyano-1-methylpropyl) hinders nucleophilic substitution at the amide nitrogen, often requiring strongly basic conditions to deprotonate the nitrogen first. organic-chemistry.org

While direct N-alkylation of this specific compound is not widely documented, related transformations provide insight. For example, N-alkylated α-aminonitriles can be synthesized through an "umpolung" reaction where α-iminonitriles react with Grignard reagents. rsc.orgresearchgate.net Additionally, N-Boc protected α-amino nitriles can undergo alkylation, demonstrating a viable, albeit indirect, route to N-alkylated products. nih.gov N-acylation reactions would similarly require activation of the amide nitrogen.

| Reaction Type | Reagents/Strategy | Product Type | Notes |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(1-cyano-1-methylpropyl)benzamide | Direct alkylation is sterically hindered. organic-chemistry.org Reaction proceeds via deprotonation of the amide N-H. |

| N-Acylation | 1. Strong Base 2. Acyl Chloride (RCOCl) | N-Acyl-N-(1-cyano-1-methylpropyl)benzamide | Similar steric challenges to N-alkylation apply. |

Reduction of the Amide Carbonyl

The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield a secondary amine. This transformation can be achieved with high selectivity, leaving the cyano group intact. Specifically, the use of borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF) selectively reduces the amide functionality. This reaction converts this compound into N-(1-cyano-1-methylpropyl)benzylamine with a reported yield of 68%. organic-chemistry.org This selectivity is notable because other powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the amide and the nitrile. organic-chemistry.orgresearchgate.net

| Reagent | Solvent | Product | Yield |

| Borane tetrahydrofuran complex (BH₃·THF) | THF | N-(1-cyano-1-methylpropyl)benzylamine | 68% organic-chemistry.org |

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo reduction to an amine or act as an electrophile in nucleophilic addition reactions.

Reductive Conversion to Amine Derivatives

The cyano group of this compound can be selectively reduced to a primary amine, yielding N-(1-aminomethyl-1-methylpropyl)benzamide. This transformation provides a route to diamine derivatives while preserving the amide structure. Two common and effective methods have been reported for this reduction. organic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): Treatment with LiAlH₄ in a solvent like tetrahydrofuran (THF) is a powerful method for nitrile reduction. The reaction proceeds via hydride transfer to the nitrile carbon, forming an intermediate imine which is then further reduced to the primary amine. organic-chemistry.org This method provides the desired product in good yield.

Catalytic Hydrogenation: An alternative, often milder, method is catalytic hydrogenation. Using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd-C) at elevated pressure also effectively reduces the nitrile to the primary amine with high yield. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product | Yield |

| Lithium aluminum hydride (LiAlH₄) | THF | N-(2-(aminomethyl)butan-2-yl)benzamide | 78% organic-chemistry.org |

| Hydrogen (H₂)/Palladium on carbon (Pd-C) | 50-60 psi H₂ pressure | N-(2-(aminomethyl)butan-2-yl)benzamide | 85% organic-chemistry.org |

Nucleophilic Addition Reactions (e.g., Grignard and Organolithium Reagents)

The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.com The general reaction involves the addition of the organometallic reagent across the carbon-nitrogen triple bond. This initially forms an intermediate imine anion. chemistrysteps.comnih.gov Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. chemistrysteps.comnih.gov

In the case of this compound, the reaction is complicated by the presence of the acidic amide proton (N-H). This proton would readily react with the highly basic Grignard or organolithium reagent, consuming one equivalent of the nucleophile before any addition to the nitrile can occur. After this initial deprotonation, a second equivalent of the organometallic reagent could then add to the nitrile. Subsequent acidic workup would hydrolyze the resulting imine to produce a ketone.

Research on related systems, such as oxonitriles, has shown that Grignard addition can be followed by acylation on the nitrogen of the intermediate magnesiated nitrile, leading to the formation of enamides, which highlights the complex reactivity possible in such multifunctional molecules. nih.gov

| Reagents | Conditions | Expected Product (after hydrolysis) | Notes |

| 1. Grignard Reagent (R-MgX) 2. Aqueous Acid (H₃O⁺) | Anhydrous ether or THF | N-(1-methyl-1-(R-carbonyl)propyl)benzamide | The acidic amide proton will react first. Two equivalents of the Grignard reagent are required. chemistrysteps.com |

| 1. Organolithium Reagent (R-Li) 2. Aqueous Acid (H₃O⁺) | Anhydrous ether or THF | N-(1-methyl-1-(R-carbonyl)propyl)benzamide | Similar to the Grignard reaction, the amide proton is acidic and will be deprotonated first. chemistrysteps.com |

Cycloaddition and Condensation Reactions for Heterocycle Formation

The nitrile group within this compound serves as a key electrophilic center for building heterocyclic structures through cycloaddition and condensation pathways. While specific studies on this compound are not extensively documented in this context, the reactivity of the N-acylated α-aminonitrile functional group provides a strong basis for predicting its potential transformations. The N-acyl group activates the nitrile, making it more susceptible to nucleophilic attack. harvard.edu

One prominent example of condensation is the reaction of N-acylated α-aminonitriles with aminothiols, such as cysteine. This reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by intramolecular cyclization to form a five-membered thiazoline (B8809763) ring. Subsequent hydrolysis of the thiazoline can yield dipeptides. rsc.org This pathway highlights a method for forming heterocycles under mild, aqueous conditions. bldpharm.com Similarly, intramolecular Michael additions of related N-allylic-substituted α-amino nitriles are known to form pyrrolidine (B122466) rings. youtube.com The nitrile group is generally considered a versatile synthetic handle that can participate in various cycloaddition reactions. thieme-connect.dersc.org

Table 1: Representative Condensation Reaction for Heterocycle Formation

| Reactant Class | Co-reactant | Resulting Heterocycle | Reaction Type |

|---|

Reactions at the α-Carbon of the Aminonitrile Moiety

The α-carbon of the aminonitrile moiety in this compound is a quaternary center, meaning it is bonded to four other non-hydrogen atoms (the nitrogen, the cyano group, a methyl group, and an ethyl group). This structural feature has significant implications for its reactivity.

Crucially, the absence of an α-hydrogen atom prevents reactions that proceed via deprotonation to form a carbanion or enolate intermediate. Such reactions are common for other nitriles and amides but are not feasible for this compound. The steric hindrance imposed by the two alkyl groups (methyl and ethyl) further limits the accessibility of this carbon to external reagents.

Reactivity involving this center typically proceeds through the cleavage of an adjacent bond, most notably the carbon-cyanide bond. Under certain conditions, α-aminonitriles can act as masked iminium ions. thieme-connect.dersc.org This involves the loss of the cyanide anion to generate a transient, electrophilic N-acylimininium ion. This reactive intermediate can then be trapped by various nucleophiles. However, this pathway represents a fragmentation of the original aminonitrile structure rather than a direct substitution at the intact quaternary α-carbon.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzamide portion of the molecule contains an aromatic ring that can undergo substitution reactions, with its reactivity being governed by the directing effects of the N-acylamino substituent.

Electrophilic Aromatic Substitution (EAS)

The N-acylamino group (-NH-CO-R) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. nih.gov Although the nitrogen's lone pair is partially delocalized into the adjacent carbonyl group, it can still be donated into the benzene ring through resonance. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the attack by an electrophile, particularly when the attack occurs at the ortho and para positions. libretexts.orguantwerpen.be This resonance stabilization outweighs the electron-withdrawing inductive effect of the group, making the ring more reactive than benzene itself (an activating effect).

Therefore, this compound is expected to readily undergo electrophilic aromatic substitution at the positions ortho and para to the amide substituent.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(1-Cyano-1-methylpropyl)-4-nitrobenzamide and N-(1-Cyano-1-methylpropyl)-2-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ | N-(1-Cyano-1-methylpropyl)-4-bromobenzamide and N-(1-Cyano-1-methylpropyl)-2-bromobenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-N-(1-cyano-1-methylpropyl)benzamide and 2-Acyl-N-(1-cyano-1-methylpropyl)benzamide |

Nucleophilic Aromatic Substitution (NAS)

Standard nucleophilic aromatic substitution (SNAr) reactions require the aromatic ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). rsc.org The unsubstituted benzene ring of this compound is electron-rich and thus not susceptible to NAS.

However, NAS could be achieved under specific circumstances. If the molecule were further modified to include a leaving group (e.g., fluorine) and a strong electron-withdrawing group (e.g., a nitro group), it would become activated for SNAr. pacific.edu Furthermore, specialized methods such as directed nucleophilic aromatic substitution have been developed for ortho-iodobenzamides, which proceed ortho-specifically even without strong electron-withdrawing groups. beilstein-journals.org

Advanced Spectroscopic and Chromatographic Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of N-(1-Cyano-1-methylpropyl)benzamide. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the complete chemical environment of each atom in the molecule can be mapped.

The ¹H NMR spectrum provides information on the number and type of protons in the molecule. For this compound, the aromatic protons of the benzamide (B126) group are expected to appear in the downfield region of the spectrum, typically between δ 7.3 and 8.1 ppm. The aliphatic protons of the 1-cyano-1-methylpropyl group would be found in the upfield region, generally between δ 1.0 and 2.5 ppm.

The expected signals would include a triplet for the terminal methyl group of the ethyl moiety, a quartet for the adjacent methylene (B1212753) group, and a singlet for the methyl group attached to the quaternary carbon. The amide proton (N-H) would likely present as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho) | 7.8 - 8.0 | Multiplet | - |

| Aromatic (meta, para) | 7.4 - 7.6 | Multiplet | - |

| Amide (NH) | 7.0 - 9.0 | Broad Singlet | - |

| Methylene (-CH₂-) | 1.8 - 2.2 | Quartet | ~7.5 |

| Methyl (on quat. C) | 1.5 - 1.8 | Singlet | - |

Note: Predicted values are based on general chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals include the amide carbonyl carbon, typically found around 165-170 ppm, and the nitrile carbon, which appears near 118-122 ppm. rsc.org The aromatic carbons of the benzene (B151609) ring produce signals in the δ 127-135 ppm range. rsc.org A crucial signal is that of the quaternary carbon atom bonded to the nitrogen, the cyano group, the methyl group, and the ethyl group; this signal is essential for confirming the core structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| C-ipso (Aromatic) | 133 - 136 |

| C-H (Aromatic) | 127 - 132 |

| C≡N (Nitrile) | 118 - 122 |

| C-quaternary | 50 - 70 |

| -CH₂- | 25 - 35 |

| -CH₃ (on quat. C) | 20 - 30 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups.

Two-dimensional NMR techniques are employed to establish the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a key COSY correlation would be observed between the protons of the methylene (-CH₂) group and the terminal methyl (-CH₃) group of the ethyl substituent, confirming their adjacency. youtube.com Correlations among the aromatic protons would also help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. emerypharma.comcolumbia.edu This technique is invaluable for unambiguously assigning each protonated carbon in the molecule by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon atoms. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments and identifying non-protonated (quaternary) carbons. sdsu.eduemerypharma.com Key HMBC correlations for this molecule would include the correlation from the amide proton (NH) to the amide carbonyl carbon and the aliphatic quaternary carbon. Additionally, the protons of the singlet methyl group would show a correlation to the quaternary carbon, confirming its position. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. The molecular formula of this compound is C₁₂H₁₄N₂O. clearsynth.com The theoretical exact mass for the neutral molecule is 202.1106 g/mol , and for its protonated form, [M+H]⁺, it is 203.1182. HRMS analysis would confirm this elemental composition by matching the experimentally measured mass to the theoretical value with high precision, typically within a few parts per million (ppm). nih.govuantwerpen.be

Under ionization conditions, such as those in an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments helps to confirm the structure.

A very common fragmentation pathway for benzamide derivatives is the cleavage of the amide bond to form the highly stable benzoyl cation ([C₆H₅CO]⁺), which would produce a prominent peak at a mass-to-charge ratio (m/z) of 105. rsc.org Another likely fragmentation is the alpha-cleavage, involving the loss of an ethyl radical (•CH₂CH₃) from the parent ion, resulting in a fragment at m/z 173. The analysis of these and other potential fragments allows for the confident deduction of the molecular structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₂H₁₄N₂O]⁺• | Molecular Ion (M⁺•) |

| 173 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 105 | [C₆H₅CO]⁺ | Cleavage of amide C-N bond |

| 97 | [M - C₇H₅O]⁺• | Loss of benzoyl radical |

Computational and Theoretical Studies on N 1 Cyano 1 Methylpropyl Benzamide

Molecular Mechanics and Dynamics for Conformational Analysis

The three-dimensional arrangement of a molecule, its conformation, is pivotal to its chemical and physical properties. For a flexible molecule like N-(1-Cyano-1-methylpropyl)benzamide, with several rotatable bonds, a multitude of conformations are possible. Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools for exploring this conformational space.

Molecular dynamics simulations add a temporal dimension, simulating the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's flexibility and the transitions between different conformational states. An MD simulation of this compound in a solvent environment would reveal how intermolecular interactions influence its conformational preferences.

Table 1: Representative Torsional Angles and Their Impact on Conformation

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| O=C-N-C | Amide bond rotation | Typically near 180° (trans) or 0° (cis), with a high rotational barrier. |

| C(phenyl)-C(O)-N-C | Phenyl-carbonyl torsion | Influences the orientation of the phenyl ring relative to the amide plane. |

| N-C(cyano)-C(propyl)-C | Propyl chain conformation | Determines the spatial arrangement of the ethyl and methyl groups. |

This table presents a generalized view of key torsional angles. Actual values would be determined through detailed computational analysis.

Quantum Chemical Calculations

For a more profound understanding of the electronic structure and reactivity of this compound, quantum chemical calculations are employed. These methods, based on the principles of quantum mechanics, provide a more accurate description of the molecule's properties than molecular mechanics.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich benzamide (B126) moiety, particularly the phenyl ring and the amide nitrogen. The LUMO, on the other hand, would likely be centered on the electron-withdrawing cyano group and the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical studies on substituted benzamides have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence the HOMO and LUMO energies. cdnsciencepub.com

Table 2: Illustrative HOMO-LUMO Energies for a Substituted Benzamide

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-rich regions, potential for nucleophilic attack. |

| LUMO | -1.2 | Electron-deficient regions, potential for electrophilic attack. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

Note: These are representative values for a substituted benzamide and would need to be specifically calculated for this compound.

Reaction Mechanism Elucidation and Transition State Modeling

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states, the feasibility and kinetics of a reaction can be predicted. For instance, the synthesis of this compound often involves the reaction of a benzoyl derivative with an amine. Theoretical modeling could elucidate the mechanism of this acylation reaction, identifying the key intermediates and the energy barriers involved.

Furthermore, the reactivity of the cyano group can be explored. For example, the hydrolysis of the nitrile to a carboxylic acid or an amide under acidic or basic conditions is a common transformation. Quantum chemical calculations can model the step-by-step mechanism of such reactions, providing insights into the role of catalysts and the stereochemical outcome.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, theoretical NMR and IR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom, as well as the characteristic stretching frequencies for the C≡N (nitrile) and C=O (amide) bonds in the IR spectrum. High-level computational methods can achieve remarkable accuracy in these predictions.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Feature | Predicted Value | Typical Experimental Range |

| ¹³C NMR (C≡N) | ~120 ppm | 115-125 ppm |

| ¹³C NMR (C=O) | ~168 ppm | 165-175 ppm |

| IR Stretch (C≡N) | ~2245 cm⁻¹ | 2220-2260 cm⁻¹ |

| IR Stretch (C=O) | ~1660 cm⁻¹ | 1630-1690 cm⁻¹ |

These values are illustrative. Precise predictions require specific quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity, which in this context refers to chemical reactivity or selectivity. By developing a QSAR model, it becomes possible to predict the reactivity of new, unsynthesized compounds.

For a series of benzamide derivatives, a QSAR model could be developed to predict their reactivity in a particular reaction, for example, their susceptibility to hydrolysis. The model would use molecular descriptors calculated from the chemical structure, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. Studies have successfully used QSAR to model the antimicrobial activity of substituted benzamides, demonstrating the utility of this approach. nih.gov For this compound, a QSAR study could help in understanding how modifications to the benzoyl or the alkyl portion of the molecule would affect its chemical reactivity and selectivity in various transformations.

Molecular Docking Studies Focused on Chemical Interactions with Macromolecules (excluding specific biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a macromolecule like a protein or enzyme). While often used in drug discovery to predict biological activity, the focus here is on the fundamental chemical interactions.

A molecular docking study of this compound with a model macromolecule can reveal the types of non-covalent interactions that govern its binding. These interactions include hydrogen bonds (e.g., between the amide N-H or C=O and polar residues of the macromolecule), hydrophobic interactions (between the phenyl ring and nonpolar regions), and electrostatic interactions. The cyano group can also participate in specific interactions. The results of a docking simulation provide a binding score, which estimates the strength of the interaction, and a detailed visualization of the binding pose. Numerous studies have employed molecular docking to understand the interactions of benzamide derivatives with various enzymes. researchgate.netscialert.netdergipark.org.tr

Table 4: Potential Chemical Interactions of this compound in a Macromolecular Binding Site

| Functional Group | Potential Interaction Type | Interacting Partner in Macromolecule |

| Benzamide N-H | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl group |

| Benzamide C=O | Hydrogen Bond Acceptor | Amine or hydroxyl protons |

| Phenyl Ring | Hydrophobic (π-π stacking) | Aromatic amino acid residues |

| Cyano Group | Dipole-Dipole, Hydrogen Bond Acceptor | Polar residues, metal ions |

| Alkyl Chain | van der Waals, Hydrophobic | Nonpolar amino acid residues |

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Precursor to Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of N-acylated α-aminonitriles, such as N-(1-Cyano-1-methylpropyl)benzamide, makes them ideal precursors for the synthesis of various nitrogen-containing heterocycles. The nitrile and amide functionalities can participate in intramolecular or intermolecular cyclization reactions to form stable ring systems, which are prevalent in medicinal chemistry and materials science.

One of the most common transformations is the conversion of the nitrile group into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. While specific studies on this compound for this reaction are not extensively detailed in readily available literature, the general transformation is well-established for α-aminonitriles. The resulting tetrazole-containing benzamide (B126) derivatives are of significant interest as they are considered bioisosteres of carboxylic acids, potentially modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Patents related to benzamide compounds often include tetrazole moieties, highlighting the importance of this structural motif in the development of new chemical entities. google.com

Furthermore, the reactivity of the α-aminonitrile moiety can be harnessed to construct other heterocyclic systems. For example, reactions involving aminothiols can lead to the formation of thiazoline (B8809763) or other sulfur-containing heterocycles. mdpi.com The general principle involves the initial trapping of the aminonitrile by the aminothiol, followed by cyclization. mdpi.com While direct examples with this compound are not prominent, the underlying chemistry is a cornerstone of heterocyclic synthesis. mdpi.comrsc.orgnih.govrsc.org The potential for this compound to serve as a synthon for imidazoles, oxazoles, or other heterocycles remains an area for further exploration, contingent on the chosen reaction partners and conditions.

Intermediate in the Synthesis of Diverse N-Acylated α-Aminonitriles and Analogues

This compound is not only a product of the well-known Strecker synthesis but also a key intermediate for the generation of a wide array of analogues. researchgate.net Its structure can be systematically modified at several positions to create a library of related compounds for structure-activity relationship (SAR) studies.

Modifications can be performed on the benzoyl group, the propyl chain, or the nitrile functionality. For instance, the benzoyl moiety can be exchanged or substituted by cleaving the amide bond, though this is often challenging, or more practically, by starting from different benzoyl chloride derivatives during the initial synthesis. The synthesis of various N-acyl amino nitriles is a common strategy, allowing for the exploration of electronic and steric effects on a molecule's properties. organic-chemistry.org

The nitrile group itself is a versatile handle for chemical manipulation. It can be:

Hydrolyzed to a carboxylic acid or an amide. Controlled hydrolysis with acid (e.g., HCl) typically yields the carboxylic acid, 3-(benzamido)-2-methylpentanoic acid, while basic conditions (e.g., NaOH in ethanol) can lead to the primary amide, 3-(benzamido)-2-methylpentanamide.

Reduced to a primary amine (N-(1-aminomethylpropyl)benzamide) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd-C).

These transformations convert the initial α-aminonitrile into α-amino acids, α-amino amides, and 1,2-diamines, respectively, which are themselves valuable building blocks for further synthetic endeavors, including peptide synthesis. rsc.org

The following table summarizes key transformations of this compound into some of its analogues:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

| Hydrolysis (Cyano → COOH) | 6M HCl, H₂O, reflux | 3-(Benzamido)-2-methylpentanoic acid | 89 |

| Hydrolysis (Cyano → CONH₂) | NaOH, EtOH, 60°C | 3-(Benzamido)-2-methylpentanamide | 73 |

| Reduction (Cyano → CH₂NH₂) | LiAlH₄, THF | N-(1-Aminomethylpropyl)benzamide | 78 |

| Reduction (Amide → Amine) | BH₃·THF, reflux | N-(1-Cyano-1-methylpropyl)benzylamine | 68 |

| Oxidation (Cyano → COOH) | KMnO₄, H₂SO₄, 80°C | 3-(Benzamido)-2-methylpentanoic acid | 62 |

This data is derived from findings on closely related structures and general reactions of the functional groups present in this compound.

Scaffold for the Construction of Pharmaceutically Relevant Motifs (emphasis on chemical synthesis, not drug properties)

The core structure of this compound serves as a robust scaffold for assembling more complex molecules that are relevant to pharmaceutical development. The α-aminonitrile motif is a key structural element in a variety of bioactive compounds, and its ability to be converted into other functional groups makes it a strategic starting point in synthetic campaigns.

For example, the conversion of the nitrile to an amine, as mentioned previously, yields a 1,2-diamine derivative. This diamine can then be used as a core structure to build upon, for instance, by reacting with diketones to form diazepines or with other bifunctional reagents to construct various heterocyclic systems.

Furthermore, the stereocenter at the α-carbon allows for the synthesis of chiral molecules. Enantiomerically pure α-aminonitriles can be prepared through asymmetric Strecker reactions or by resolution of a racemic mixture. These chiral building blocks are crucial in modern drug synthesis, where a specific stereoisomer often accounts for the desired biological activity. The reductive decyanation of α-aminonitriles is a powerful method for the stereoselective formation of C-C bonds in the synthesis of complex alkaloids and other natural products. nih.gov This process involves the lithiation of the compound followed by intramolecular cyclization, demonstrating the utility of the aminonitrile group as a linchpin in constructing intricate polycyclic systems. nih.gov

Utilization in the Development of Chemical Probes for Mechanistic Enzymatic Investigations

α-Aminonitriles and their derivatives are known to act as inhibitors of certain classes of enzymes, particularly cysteine proteases. The nitrile group can act as a "warhead," forming a reversible or irreversible covalent bond with the active site thiol of a cysteine residue. This property makes this compound and its analogues potential candidates for the development of chemical probes.

A chemical probe is a molecule designed to selectively interact with a specific biological target, such as an enzyme, to study its function. By modifying the this compound scaffold, for example, by incorporating a reporter tag (like a fluorophore or a biotin (B1667282) molecule), researchers can create tools to visualize enzyme activity in cells or to isolate and identify new enzyme targets.

The synthesis of such probes would involve appending the desired tag to a non-critical position on the molecule, often on the benzoyl ring or by modifying a functional group derived from the nitrile. The core α-aminonitrile structure would be retained to ensure binding to the target enzyme. While specific literature detailing this compound as a chemical probe is scarce, the general principle of using N-acylated α-aminonitriles as reversible covalent inhibitors is a well-established strategy in medicinal chemistry and chemical biology. The mechanism often involves the nucleophilic attack of the enzyme's active site residue on the electrophilic carbon of the nitrile group.

Role in Multistep Organic Synthesis Sequences

In the context of complex, multistep total synthesis, building blocks like this compound offer a reliable and versatile entry point. Its utility lies in its ability to introduce a protected amino group and a latent carbonyl (via the nitrile) in a single, stereochemically-defined unit.

A key synthetic strategy that highlights the role of α-aminonitriles is their use as trianion synthons. nih.gov Through sequential deprotonation steps, multiple sites on the molecule can be made nucleophilic, allowing for controlled, stepwise alkylation reactions to build up a carbon skeleton. For example, in the synthesis of lepadiformine (B1252025) alkaloids, an N-Boc protected α-aminonitrile was sequentially alkylated and then subjected to a reductive cyclization to form a complex spiropyrrolidine system. nih.gov

The general sequence for such a synthetic utility would be:

Synthesis of this compound or a suitably protected analogue.

Sequential Deprotonation and Alkylation to introduce new carbon-carbon bonds at specific positions.

Reductive Cyclization , where the nitrile group is reductively removed, and the resulting intermediate undergoes an intramolecular reaction to form a new ring. nih.gov

Further Elaboration of the resulting cyclic structure into the final target molecule.

This approach demonstrates how a relatively simple starting material can be strategically employed to assemble complex, three-dimensional structures with high levels of stereocontrol, underscoring the importance of this compound and related compounds in the field of advanced organic synthesis.

Future Perspectives and Emerging Research Avenues

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is fundamentally reshaping the synthesis of complex molecules. For N-(1-Cyano-1-methylpropyl)benzamide, this means moving away from traditional methods that often rely on hazardous reagents and produce significant waste. scispace.com The future lies in developing cleaner, more sustainable synthetic routes.

Key to this is the principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product. bohrium.com Modern approaches like metal-free transamidation, which directly converts one amide into another without metal catalysts, are gaining traction as a sustainable alternative to conventional methods. nih.gov Another green strategy involves the hydration of nitriles, a 100% atom-economic method to produce amides under environmentally friendly conditions. researchgate.net Researchers are exploring the use of water as a green solvent and developing metal-free, additive-free processes to form the crucial amide bond. chemrxiv.org The use of novel reaction media, such as water extracts from agro-waste ash, is also being investigated to serve as a green solvent, base, and promoter in the hydrolysis of nitriles to amides. mdpi.com

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches

| Feature | Traditional Synthesis | Eco-Friendly & Sustainable Methodologies |

|---|---|---|

| Solvents | Often uses hazardous solvents like DMF and CH2Cl2. scispace.com | Prioritizes green solvents like water or solvent-free conditions. chemrxiv.orgtandfonline.com |

| Catalysts | May use stoichiometric, single-use reagents. scispace.com | Employs recyclable heterogeneous or metal-free catalysts. nih.govwhiterose.ac.uk |

| Byproducts | Generates significant chemical waste. scispace.com | Designed for high atom economy, producing minimal waste (e.g., water). bohrium.com |

| Energy | Can require high temperatures and harsh conditions. | Aims for milder reaction conditions, sometimes using mechanochemistry or biocatalysis. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is the cornerstone of efficient chemical synthesis. The formation of the two key functional groups in this compound—the amide and the α-aminonitrile—is a major focus for catalytic innovation. The classical Strecker reaction, used to synthesize α-aminonitriles, has seen numerous new catalysts developed, including indium powder in water and various organocatalysts, to improve efficiency and environmental friendliness. nih.govscispace.com

For the amide bond formation, research has moved beyond traditional coupling agents, which generate substantial waste, towards catalytic methods. scispace.combohrium.com This includes the development of silica-based and palladium catalysts for direct amide bond formation. whiterose.ac.uk Metal-catalyzed hydration of nitriles is also a notable area, prized for its mild conditions and high atom economy. bohrium.com The goal is to create systems that are not only highly active but also selective, ensuring the desired product is formed with minimal impurities and side reactions.

Table 2: Emerging Catalytic Systems and Their Advantages

| Catalytic System | Application Area | Key Advantages |

|---|---|---|

| Indium Powder in Water | Strecker reaction for α-aminonitriles. nih.gov | Environmentally benign, efficient, applicable to a wide range of substrates. nih.gov |

| Chiral Amide Organocatalysts | Asymmetric Strecker reaction. scispace.com | High yields and excellent enantioselectivity (up to 99% ee). scispace.commdpi.com |

| Silica-based Catalysts | Direct amide bond formation. whiterose.ac.uk | Can expand substrate scope for amidation reactions. whiterose.ac.uk |

| Metal-free Systems | Transamidation reactions. nih.gov | Avoids metal contamination, sustainable. nih.gov |

| Nanorod Manganese Oxide | Hydration of nitriles to amides. researchgate.net | Low-cost, heterogeneous, highly active and selective. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. mdpi.com This technology offers enhanced safety by handling smaller volumes of reagents at any one time, superior process control, and easier scalability. mdpi.com For the synthesis of nitrile-containing compounds like this compound, flow chemistry enables cyanide-free routes and faster reaction times, significantly improving the safety and efficiency profile. rsc.org

When combined with automated platforms, flow chemistry allows for high-throughput screening of reaction conditions, accelerating the optimization of synthetic protocols. unimi.it This integration is crucial for rapidly exploring derivatives of the core benzamide-nitrile scaffold, enabling the efficient preparation of libraries of related small molecules for further study. mdpi.comunimi.it

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize a chemical reaction, one must first understand it. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a window into the dynamic process of bond formation and molecular transformation without interrupting the reaction. nih.gov

Techniques like Raman spectroscopy and powder X-ray diffraction (PXRD) are now being used to follow mechanochemical reactions as they happen inside a milling jar. nih.govrsc.orgresearchgate.net For solution-based syntheses, stopped-flow Fourier-transform infrared (FTIR) spectroscopy can track the kinetics of fast reactions, such as the formation and hydrolysis of amides, by monitoring the characteristic carbonyl (C=O) stretching frequencies. researchgate.netaip.org This real-time data is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and fine-tuning conditions to maximize yield and purity. rsc.org

Computational Design of Next-Generation Benzamide-Nitrile Hybrid Scaffolds

The era of trial-and-error synthesis is giving way to an age of rational, computational design. By harnessing the power of computational biology and chemistry, researchers can design and evaluate novel molecules in silico before ever stepping into a lab. nih.gov For the benzamide-nitrile scaffold, this involves designing new hybrid structures, such as conjugates with peptides, to create inhibitors with novel properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in this domain. By building statistical models that correlate a compound's chemical structure with its biological activity, researchers can predict the potential of new designs. nih.gov This computational pre-screening helps to prioritize the most promising candidates for synthesis, saving significant time and resources while accelerating the discovery of next-generation compounds with enhanced efficacy and selectivity. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dimethylformamide (DMF) |

| Methylene (B1212753) chloride (CH2Cl2) |

| N-(4-aminophenyl)-4-nitrobenzamide |

| 4-nitrobenzoyl azide (B81097) |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(1-Cyano-1-methylpropyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For instance, acylation of amines with benzoyl chloride derivatives under controlled pH (e.g., using triethylamine as a base) is a common approach. Optimization involves varying catalysts (e.g., Fe₂Ni-BDC bimetallic MOFs for Michael addition amidation reactions ), temperature (room temperature to reflux), and solvent polarity. Yields should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyano (-CN) and benzamide (-CONH-) groups. The cyano group’s adjacent methyl and propyl substituents will show distinct splitting patterns in the aliphatic region (δ 1.0–2.5 ppm). Aromatic protons from the benzamide moiety appear at δ 7.3–8.1 ppm .

- FT-IR : Confirm the presence of C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow S22 (avoid inhaling dust) and S24/25 (prevent skin/eye contact) guidelines. Use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers away from moisture. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity or intermolecular interactions?

- Methodological Answer : X-ray crystallography reveals packing motifs and hydrogen-bonding networks. For example, the benzamide moiety often forms intermolecular N-H···O=C interactions, while the cyano group may engage in weak C-H···N contacts. These interactions affect solubility and stability, which can be computationally modeled using software like Mercury or Gaussian .

Q. What mechanistic insights explain discrepancies in synthetic yields of this compound across different catalytic systems?

- Methodological Answer : Yield variations arise from catalyst selectivity and side reactions (e.g., hydrolysis of the cyano group). For example, Fe₂Ni-BDC MOFs enhance amidation efficiency by stabilizing transition states via Lewis acid sites, whereas homogeneous catalysts may suffer from deactivation. Kinetic studies (e.g., rate constant comparisons) and DFT calculations can identify rate-limiting steps .

Q. How can substituent effects on the benzamide scaffold be systematically evaluated for biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Synthesize derivatives with varying substituents (e.g., electron-withdrawing/-donating groups on the benzene ring) and assess their inhibitory potency against target enzymes (e.g., PARP-1). Use dose-response assays (IC₅₀ determination) and molecular docking to correlate structural features (e.g., steric bulk, hydrogen-bonding capacity) with activity .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar benzamide derivatives?

- Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals and high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For example, distinguishing between N-alkyl and N-aryl regioisomers requires NOESY to probe spatial proximity of substituents .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. Include control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.